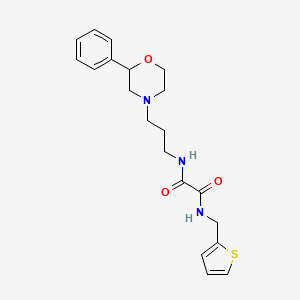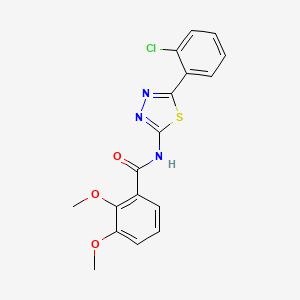
Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate, also known as EAFC, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of cyclobutane derivatives and is synthesized through various methods.
Mécanisme D'action
The mechanism of action of Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various pathways, including the GABAergic system, acetylcholinesterase activity, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, inhibition of acetylcholinesterase activity, modulation of the GABAergic system, and anticonvulsant activity. This compound has also been shown to have low toxicity and good pharmacokinetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate in lab experiments include its potential therapeutic applications, low toxicity, and good pharmacokinetic properties. However, the limitations of using this compound in lab experiments include its low yield from synthesis methods and the need for further investigation into its mechanism of action.
Orientations Futures
There are several future directions for the investigation of Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate, including the development of more efficient synthesis methods, investigation into its mechanism of action, and further exploration of its potential therapeutic applications. Additionally, the investigation of this compound in combination with other compounds may provide synergistic effects and enhance its therapeutic potential.
Conclusion:
This compound is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The synthesis method of this compound involves various methods, and its scientific research applications include inhibition of cancer cell growth, inhibition of acetylcholinesterase activity, modulation of the GABAergic system, and anticonvulsant activity. This compound has low toxicity and good pharmacokinetic properties, and its future directions include the development of more efficient synthesis methods, investigation into its mechanism of action, and further exploration of its potential therapeutic applications.
Méthodes De Synthèse
Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate can be synthesized through various methods, including the reaction of ethyl 3-oxocyclobutanecarboxylate with hydroxylamine hydrochloride and sodium acetate in ethanol. Another method involves the reaction of 1,1-difluoro-2-chloroethene with ethyl diazoacetate in the presence of copper(I) bromide. The yield of this compound from these methods ranges from 50-70%.
Applications De Recherche Scientifique
Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate has been investigated for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and epilepsy. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, this compound has been shown to inhibit acetylcholinesterase activity, which is responsible for the degradation of acetylcholine, a neurotransmitter involved in memory and learning. In epilepsy, this compound has been shown to have anticonvulsant activity by modulating the GABAergic system.
Propriétés
IUPAC Name |
ethyl 1-amino-3-fluorocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2/c1-2-11-6(10)7(9)3-5(8)4-7/h5H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBAVQMIHALUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2476310.png)
![2-(ethylthio)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2476311.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-(trifluoromethyl)benzoate](/img/structure/B2476316.png)


![(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(4-nitrobenzyl)oxime](/img/structure/B2476319.png)
![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2476321.png)
![1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2476322.png)
![N-benzyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2476323.png)
![9-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2476325.png)
![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2476328.png)